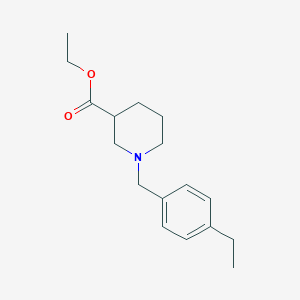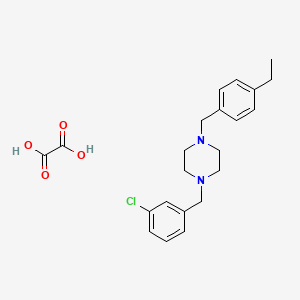![molecular formula C26H20N2O3 B5146217 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide, also known as JNJ-10198409, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation.
Mechanism of Action
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide is a selective antagonist of the TRPV1 receptor, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. By blocking the activity of TRPV1, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide can reduce pain and inflammation in various diseases. Moreover, TRPV1 has also been implicated in the growth and proliferation of cancer cells, and by inhibiting TRPV1, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide can potentially inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide has been shown to reduce pain and inflammation in various animal models of disease, including osteoarthritis, neuropathic pain, and inflammatory pain. Moreover, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide are still under investigation, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide is its selectivity for the TRPV1 receptor, which allows for targeted inhibition of this receptor without affecting other ion channels or receptors. Moreover, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide is its low solubility, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide. One potential direction is the further optimization of its pharmacokinetic properties, including increasing its solubility and reducing its toxicity. Moreover, further studies are needed to fully understand the mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide and its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Additionally, the potential use of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide in combination with other therapeutic agents should be explored, as this may enhance its efficacy and reduce potential side effects. Overall, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide is a promising compound with potential applications in various diseases, and further research is needed to fully realize its therapeutic potential.
Synthesis Methods
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 1-naphthylbutan-1-amine in the presence of a base to yield 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide. The overall yield of this synthesis is around 20%.
Scientific Research Applications
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Several preclinical studies have demonstrated the efficacy of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide in reducing pain and inflammation in animal models of various diseases, including osteoarthritis, neuropathic pain, and inflammatory pain. Moreover, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3/c29-23(27-22-14-5-8-17-7-1-2-11-19(17)22)15-6-16-28-25(30)20-12-3-9-18-10-4-13-21(24(18)20)26(28)31/h1-5,7-14H,6,15-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMCNUAIEZEXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)


![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)
![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)


![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)
